molecular formula C6H7ClN2O2S B13326389 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid

3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13326389
M. Wt: 206.65 g/mol
InChI Key: KMXMYFJSEFCQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid typically involves the reaction of 2-bromo-1-(5-chloro-1,3-thiazol-2-yl)ethanone with thiourea under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C6H7ClN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)

InChI Key

KMXMYFJSEFCQNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(CC(=O)O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.